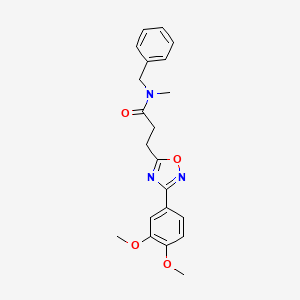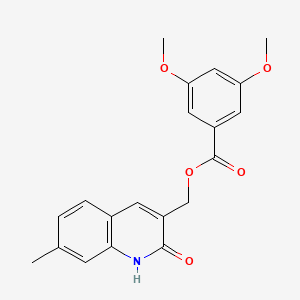
(2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate, also known as DMQX, is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are essential for synaptic plasticity, a process that underlies learning and memory. DMQX is widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes.
Mecanismo De Acción
(2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site on the receptor. This prevents the activation of the receptor by glutamate, which is the primary neurotransmitter that binds to the receptor. By blocking the activation of the NMDA receptor, (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate reduces the excitability of neurons and prevents the development of various pathological processes.
Biochemical and Physiological Effects
(2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate has several biochemical and physiological effects, including:
1. Reduction of synaptic plasticity: (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate reduces the ability of synapses to undergo long-term potentiation, which is a critical process for learning and memory.
2. Prevention of excitotoxicity: (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate prevents the excessive activation of NMDA receptors, which can lead to excitotoxicity and neuronal damage.
3. Reduction of inflammation: (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate has been shown to reduce inflammation in animal models of various inflammatory diseases, suggesting that NMDA receptors play a critical role in the development of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate has several advantages and limitations for lab experiments, including:
Advantages:
1. Potent antagonist: (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate is a potent antagonist of the NMDA receptor, which makes it an ideal tool for studying the role of NMDA receptors in various physiological and pathological processes.
2. Specificity: (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate is highly specific for the glycine-binding site on the NMDA receptor, which reduces the likelihood of off-target effects.
3. Availability: (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate is commercially available from several vendors, which makes it easily accessible to researchers.
Limitations:
1. Toxicity: (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate can be toxic at high concentrations, which can limit its use in certain experiments.
2. Short half-life: (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate has a short half-life in vivo, which can limit its use in certain experiments.
3. Limited solubility: (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate has limited solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate, including:
1. Development of novel NMDA receptor antagonists: (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate has inspired the development of several novel NMDA receptor antagonists with improved pharmacological properties.
2. Investigation of the role of NMDA receptors in neurodegenerative diseases: (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, suggesting that NMDA receptors play a critical role in the development of these diseases.
3. Investigation of the role of NMDA receptors in psychiatric disorders: (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate has been shown to have antidepressant-like effects in animal models of depression, suggesting that NMDA receptors play a critical role in the development of depression and other psychiatric disorders.
Conclusion
(2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate is a potent antagonist of the NMDA receptor that has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate has several advantages and limitations for lab experiments, and there are several future directions for research involving (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate. Overall, (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate is a valuable tool for studying the role of NMDA receptors in various biological processes.
Métodos De Síntesis
(2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate can be synthesized using a multi-step procedure that involves the reaction of 2-hydroxy-7-methylquinoline with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate.
Aplicaciones Científicas De Investigación
(2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. Some of the key research areas where (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate has been used include:
1. Epilepsy: (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate has been shown to reduce seizures in animal models of epilepsy, suggesting that NMDA receptors play a critical role in the development of epilepsy.
2. Pain: (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate has been shown to reduce pain in animal models of chronic pain, suggesting that NMDA receptors play a critical role in the development of chronic pain.
3. Depression: (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate has been shown to have antidepressant-like effects in animal models of depression, suggesting that NMDA receptors play a critical role in the development of depression.
Propiedades
IUPAC Name |
(7-methyl-2-oxo-1H-quinolin-3-yl)methyl 3,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-12-4-5-13-7-15(19(22)21-18(13)6-12)11-26-20(23)14-8-16(24-2)10-17(9-14)25-3/h4-10H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAKBETYKUAPBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)COC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

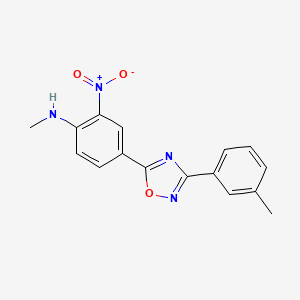
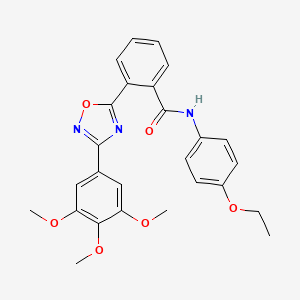
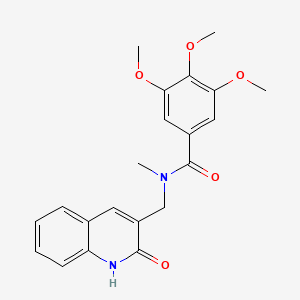
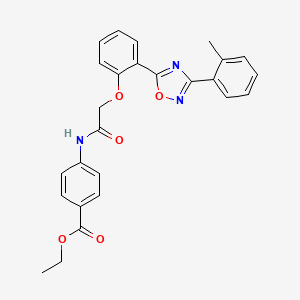
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B7687117.png)
![N'-cyclooctylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7687127.png)

![2-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687136.png)

![N-cyclopentyl-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7687142.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7687147.png)


